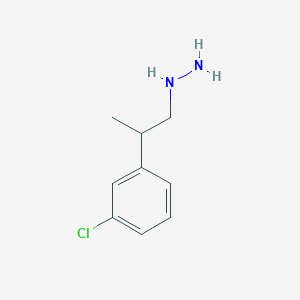

2-(3-Chlorophenyl)propylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenyl)propylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(3-Chlorophenyl)propylhydrazine has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Research indicates that derivatives of hydrazine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that hydrazine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

- In vitro Studies : Compounds derived from hydrazines have demonstrated anti-proliferative effects against various cancer cell lines. For example, derivatives showed IC50 values indicating effective inhibition of cell growth in A549 (lung cancer) and HCT-116 (colon cancer) cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. The structural similarity of hydrazines to ATP allows them to act as competitive inhibitors of kinases involved in cancer progression .

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with propyl hydrazine under acidic or basic conditions. This method highlights the versatility of hydrazines in generating diverse chemical entities.

Synthetic Routes

- Condensation Reactions : The compound can be synthesized through condensation reactions that involve hydrazines and aldehydes or ketones, leading to various derivatives with enhanced biological activities .

- Characterization Techniques : Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of synthesized compounds .

Biological Activities

Beyond anticancer properties, this compound exhibits other biological activities that are being explored:

Antimicrobial Properties

Preliminary studies suggest that hydrazine derivatives possess antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, making them candidates for further investigation in infectious disease treatment .

Antioxidant Activity

Hydrazine compounds have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals may contribute to their therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Case Study 1 : A study on modified hydrazines demonstrated significant anticancer activity through targeted inhibition of EGFR pathways, showcasing the potential for developing new cancer therapies based on this scaffold .

- Case Study 2 : Research into the antimicrobial properties revealed that certain derivatives exhibited substantial inhibitory effects against gram-positive and gram-negative bacteria, indicating their potential use as alternative antibiotics .

Propiedades

Número CAS |

16602-97-4 |

|---|---|

Fórmula molecular |

C9H13ClN2 |

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

2-(3-chlorophenyl)propylhydrazine |

InChI |

InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |

Clave InChI |

OBRDCSSSDNLWTA-UHFFFAOYSA-N |

SMILES |

CC(CNN)C1=CC(=CC=C1)Cl |

SMILES canónico |

CC(CNN)C1=CC(=CC=C1)Cl |

Sinónimos |

1-(m-Chloro-α-methylphenethyl)hydrazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.